molecular formula C12H11N3S B14575713 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]- CAS No. 61690-07-1

1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]-

Cat. No.: B14575713
CAS No.: 61690-07-1
M. Wt: 229.30 g/mol
InChI Key: BYZMXJJNZYPKIJ-UHFFFAOYSA-N
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Description

1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]-: is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, which is known for its diverse biological activities and applications in medicinal chemistry. The compound features a benzimidazole core fused with a thiazole ring, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction can be conducted under various conditions, including acidic or basic environments, and often requires heating to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In industrial settings, the production of benzimidazole derivatives, including 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]-, may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as zinc or iron, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted benzimidazoles, sulfoxides, sulfones, and various functionalized derivatives .

Mechanism of Action

The mechanism of action of 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]- involves its interaction with various molecular targets. The compound can bind to tubulin, inhibiting its polymerization and disrupting microtubule formation. This action is particularly effective against parasitic nematodes, making it a valuable anthelmintic agent . Additionally, the compound can interfere with DNA synthesis and repair, contributing to its anticancer properties .

Comparison with Similar Compounds

Comparison: 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]- stands out due to its unique thiazole ring, which imparts distinct biological activities compared to other benzimidazole derivatives. While similar compounds may share some pharmacological properties, the presence of the thiazole ring enhances its antimicrobial and anticancer potential .

Properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethyl)-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3S/c1-8-7-16-12(13-8)6-11-14-9-4-2-3-5-10(9)15-11/h2-5,7H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZMXJJNZYPKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484197
Record name 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61690-07-1
Record name 1H-Benzimidazole, 2-[(4-methyl-2-thiazolyl)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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